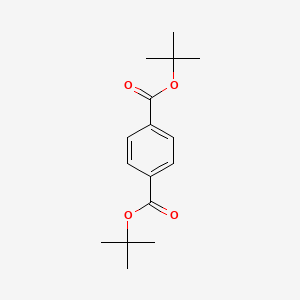

Di-tert-butyl terephthalate

CAS No.: 28313-42-0

Cat. No.: VC3772599

Molecular Formula: C16H22O4

Molecular Weight: 278.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28313-42-0 |

|---|---|

| Molecular Formula | C16H22O4 |

| Molecular Weight | 278.34 g/mol |

| IUPAC Name | ditert-butyl benzene-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C16H22O4/c1-15(2,3)19-13(17)11-7-9-12(10-8-11)14(18)20-16(4,5)6/h7-10H,1-6H3 |

| Standard InChI Key | JAIQCFIFVNAAAY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C |

Introduction

| Parameter | Value |

|---|---|

| IUPAC Name | Ditert-butyl benzene-1,4-dicarboxylate |

| Chemical Formula | C16H22O4 |

| CAS Registry Number | 28313-42-0 |

| Molecular Weight | 278.34 g/mol |

| InChI Key | JAIQCFIFVNAAAY-UHFFFAOYSA-N |

This compound features a central benzene ring with two carboxylate groups positioned para to each other, each esterified with a tert-butyl group. This configuration contributes to its distinctive chemical behavior and applications.

Physical and Chemical Properties

Di-tert-butyl terephthalate possesses several notable physical and chemical properties that make it valuable for specific applications. Unlike many other terephthalate esters, the presence of bulky tert-butyl groups provides unique characteristics that affect its reactivity and functionality.

Structural Characteristics

The compound's molecular structure features a rigid aromatic core (the terephthalate backbone) with two flexible tert-butyl ester groups. This combination creates a molecule with:

-

Reduced crystallinity potential compared to smaller terephthalate esters

-

Enhanced flexibility in polymer applications

-

Greater thermal stability due to the bulky tert-butyl groups

-

Increased resistance to hydrolysis compared to methyl or ethyl esters

Chemical Reactivity

Di-tert-butyl terephthalate participates in several key reaction types:

-

Hydrolysis: Can be hydrolyzed back to terephthalic acid and tert-butyl alcohol under acidic or basic conditions

-

Polymerization: Functions as a monomer in polyester synthesis

-

Oxidation: Can undergo oxidation to form peroxide derivatives

-

Substitution: The tert-butyl groups can be substituted with other functional groups under specific reaction conditions

Applications in Scientific Research and Industry

Di-tert-butyl terephthalate has found applications across several scientific and industrial domains, with particular significance in polymer chemistry and materials science.

Polymer Chemistry

In polymer chemistry, Di-tert-butyl terephthalate serves important functions:

-

Monomer for Specialized Polyesters: The compound can be polymerized to create polyesters with distinctive properties. Unlike polymers derived from dimethyl terephthalate (DMT), those incorporating Di-tert-butyl terephthalate typically exhibit reduced crystallinity due to the bulky tert-butyl groups, resulting in enhanced flexibility.

-

Copolymerization Agent: Research indicates the compound plays a meaningful role in the development of copolymers, particularly in systems where thermal stability and mechanical properties require optimization.

Table 2: Comparative Properties of Polymers Derived from Different Terephthalate Esters

| Property | Di-tert-butyl Terephthalate Based Polymers | Dimethyl Terephthalate Based Polymers |

|---|---|---|

| Crystallinity | Lower | Higher |

| Flexibility | Enhanced | Standard |

| Thermal Stability | Higher | Lower |

| Resistance to Hydrolysis | Greater | Lesser |

Catalysis Applications

Di-tert-butyl terephthalate and its derivatives demonstrate utility in catalytic processes:

-

Radical Polymerization Initiator: The compound can function as an initiator in radical polymerization reactions, facilitating the formation of complex polymer structures under controlled conditions.

-

Specialized Catalyst Component: Its structural features make it valuable in specific catalytic systems where thermal stability and controlled reactivity are required.

Materials Science

In materials science, Di-tert-butyl terephthalate contributes to the development of specialized materials:

-

Low Dielectric Constant Materials: The compound is incorporated into materials designed for electronic applications where low dielectric constants are essential, particularly in insulators and substrates for electronic circuits.

-

Plasticizer Applications: Though less common than other terephthalate esters in this role, Di-tert-butyl terephthalate can function as a plasticizer in certain polymeric materials, enhancing flexibility without compromising thermal stability.

Pharmaceutical Research

Emerging research is exploring potential applications in pharmaceutical contexts:

-

Drug Delivery Systems: Preliminary studies suggest potential utility as a building block for drug delivery systems, where its properties could be leveraged to improve solubility and bioavailability of therapeutic compounds.

-

Pharmaceutical Synthesis Component: Its chemical structure makes it a candidate for modification to create pharmaceutical intermediates with specific biological activities.

Comparison with Related Compounds

To fully understand Di-tert-butyl terephthalate's significance, it is valuable to compare it with structurally related compounds.

Structural Analogues

Several terephthalate esters share structural similarities but differ in their ester groups:

-

Dimethyl Terephthalate (DMT): A widely used terephthalate ester in polyethylene terephthalate (PET) production. Compared to Di-tert-butyl terephthalate, DMT creates more crystalline polymers with different physical properties.

-

Di-n-butyl Terephthalate (DBT): Contains normal (straight-chain) butyl groups rather than tert-butyl groups. This structural difference significantly impacts physical properties and reactivity .

-

Terephthalic Acid: The parent compound from which Di-tert-butyl terephthalate is derived. It is widely used in polyester production but has different solubility characteristics and reactivity .

Table 3: Comparative Features of Terephthalate Compounds

| Feature | Di-tert-butyl Terephthalate | Dimethyl Terephthalate | Di-n-butyl Terephthalate | Terephthalic Acid |

|---|---|---|---|---|

| Ester Groups | tert-butyl (branched) | methyl | n-butyl (straight chain) | None (diacid) |

| Steric Hindrance | High | Low | Moderate | N/A |

| Polymer Crystallinity Effect | Reduces | Increases | Moderate reduction | N/A |

| Hydrolysis Resistance | Higher | Lower | Moderate | N/A |

| Thermal Stability | Enhanced | Standard | Moderate | High |

Unique Characteristics

Di-tert-butyl terephthalate possesses several distinctive features that differentiate it from other terephthalate derivatives:

-

Steric Effects: The bulky tert-butyl groups create significant steric hindrance, affecting reactivity and polymer formation dynamics.

-

Thermal Properties: Greater thermal stability compared to smaller ester derivatives due to the larger tert-butyl groups.

-

Solubility Profile: Different solubility characteristics in organic solvents compared to other terephthalate esters, impacting purification and reaction conditions.

Recent Research Developments

Scientific investigation continues to expand our understanding of Di-tert-butyl terephthalate's properties and applications.

Polymer Science Advancements

Recent polymer science research has focused on leveraging Di-tert-butyl terephthalate's unique structural features:

-

Tunable Polymer Properties: Studies have demonstrated that incorporating Di-tert-butyl terephthalate into polymer formulations allows for fine-tuning of mechanical properties, particularly flexibility and impact resistance.

-

Thermal Stability Enhancement: Research has shown that polymers containing Di-tert-butyl terephthalate exhibit enhanced thermal stability compared to those with smaller terephthalate esters, expanding potential applications in high-temperature environments.

Catalysis Research

Investigations into catalytic applications have yielded promising results:

-

Polymerization Optimization: Research has focused on optimizing reaction conditions when using Di-tert-butyl terephthalate as a radical initiator or monomer, with emphasis on controlling molecular weight and polymer architecture.

-

Reaction Mechanism Studies: Detailed investigations of reaction mechanisms have provided insights into how the steric hindrance of tert-butyl groups affects polymerization kinetics and product distribution.

Case Study: Acrylonitrile-Butadiene-Styrene (ABS) Copolymer Formation

A notable research case involved the role of Di-tert-butyl terephthalate in ABS copolymer synthesis:

-

Experimental Design: Researchers investigated how varying concentrations of Di-tert-butyl terephthalate affected the mechanical properties of resulting ABS copolymers.

-

Key Findings: The study demonstrated that incorporation of Di-tert-butyl terephthalate significantly improved the balance between toughness and rigidity in ABS formulations, allowing for optimization of mechanical properties for specific applications.

-

Application Impact: These findings have implications for industries requiring high-performance plastics with customizable mechanical properties, such as automotive components and consumer electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume